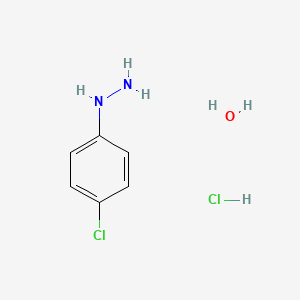

(4-Chlorophenyl)hydrazine hydrochloride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Chlorophenyl)hydrazine hydrochloride hydrate is a chemical compound with the molecular formula C6H8Cl2N2·H2O. It is a crystalline powder that ranges in color from white to pink. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(4-Chlorophenyl)hydrazine hydrochloride hydrate can be synthesized through the reduction of 4-chloronitrobenzene using hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under reflux conditions with ethanol as the solvent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reduction processes using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Chlorophenyl)hydrazine hydrochloride hydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 4-chlorophenyl diazene.

Reduction: It can be further reduced to form 4-chloroaniline.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrazine hydrate and sodium borohydride are commonly used reducing agents.

Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: 4-Chlorophenyl diazene.

Reduction: 4-Chloroaniline.

Substitution: Various substituted phenylhydrazines.

Applications De Recherche Scientifique

Biological Research

- Enzyme Studies : The compound is utilized in enzyme reaction studies, particularly with prostaglandin H synthase. It forms complexes with iron ions, which are crucial for understanding enzyme mechanisms and interactions.

- Toxicology Studies : Research has indicated that hydrazines, including (4-Chlorophenyl)hydrazine, exhibit toxic effects on cellular systems, necessitating studies on their mechanisms of action and potential antidotes .

Pharmaceutical Synthesis

- Intermediate in Drug Development : This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents. Its derivatives are explored for their therapeutic potential against multiple diseases .

Agricultural Chemistry

- Pesticide Production : (4-Chlorophenyl)hydrazine hydrochloride is employed in the formulation of certain pesticides and herbicides, contributing to the development of agrochemicals that are effective against pests while minimizing environmental impact.

Organic Synthesis

- Building Block for Heterocycles : It acts as a building block for synthesizing pyrazole derivatives and other heterocyclic compounds, which are valuable in medicinal chemistry and materials science .

Case Study 1: Enzyme Interaction

A study conducted on the interaction of (4-Chlorophenyl)hydrazine with prostaglandin H synthase demonstrated its ability to form stable complexes with iron ions, influencing enzyme activity. This finding has implications for drug design targeting similar enzyme systems.

Case Study 2: Toxicological Assessment

Research published by the CDC highlighted cases of dermatitis linked to exposure to hydrazines, including (4-Chlorophenyl)hydrazine. The study emphasized the need for stringent safety measures when handling this compound in laboratory settings .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Research | Used in enzyme studies | Forms complexes with iron ions |

| Pharmaceutical Synthesis | Intermediate for drug development | Key in anti-inflammatory agents |

| Agricultural Chemistry | Component in pesticide formulations | Effective against various pests |

| Organic Synthesis | Building block for heterocyclic compounds | Important for medicinal chemistry |

Mécanisme D'action

The mechanism of action of (4-Chlorophenyl)hydrazine hydrochloride hydrate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can lead to the modulation of metabolic pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromophenylhydrazine hydrochloride

- 4-Fluorophenylhydrazine hydrochloride

- 4-(Trifluoromethyl)phenylhydrazine

- 2,4-Dichlorophenylhydrazine hydrochloride

Uniqueness

(4-Chlorophenyl)hydrazine hydrochloride hydrate is unique due to its specific reactivity and the nature of the chlorine substituent, which influences its chemical behavior and biological activity. Compared to its analogs, it offers distinct advantages in certain synthetic applications and biological studies.

Activité Biologique

(4-Chlorophenyl)hydrazine hydrochloride hydrate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its various biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is derived from the hydrazine family, characterized by the presence of a chlorinated phenyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C7H8ClN3·HCl·H2O

- Molecular Weight : 202.07 g/mol

The compound is synthesized through a diazo reaction involving 4-chloroaniline and hydrazine hydrate under acidic conditions, followed by hydrolysis to yield the hydrochloride salt .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antibacterial, antiviral, and anticancer agent. Below are some key findings:

Antibacterial Activity

Research has demonstrated that derivatives of (4-Chlorophenyl)hydrazine exhibit significant antibacterial properties against various strains of bacteria. For instance, a study showed that certain hydrazone derivatives derived from this compound displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis while exhibiting weaker effects on other bacterial strains .

Table 1: Antibacterial Activity of Hydrazone Derivatives

| Compound | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Compound A | 0.5 | 15 |

| Compound B | 0.5 | 20 |

| Compound C | 0.5 | 10 |

Antiviral Activity

The compound has also been explored for its antiviral properties. In a study focusing on sulfonamide derivatives, it was found that certain derivatives of (4-Chlorophenyl)hydrazine showed promising antiviral activity against specific viral strains .

Table 2: Antiviral Activity of Sulfonamide Derivatives

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| Compound A | 0.5 | 38.42 |

| Compound B | 0.5 | 42.00 |

| Compound C | 0.5 | 31.55 |

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Reactive Oxygen Species (ROS) : It induces oxidative stress in microbial cells, leading to cell death.

- DNA Interaction : Some studies suggest that hydrazine derivatives may intercalate into DNA, disrupting replication processes.

Case Studies

- Anticancer Activity : In vitro studies have indicated that (4-Chlorophenyl)hydrazine derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests potential applications in cancer therapy.

- Toxicological Studies : Research on the toxicity profile of hydrazine compounds highlights concerns regarding their safety at higher concentrations. Animal studies have shown adverse effects on the liver and respiratory systems upon prolonged exposure .

Propriétés

IUPAC Name |

(4-chlorophenyl)hydrazine;hydrate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH.H2O/c7-5-1-3-6(9-8)4-2-5;;/h1-4,9H,8H2;1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOOJSWCXWTGFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Cl.O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.